molecular formula C9H14Cl2N2 B1382777 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride CAS No. 1400999-64-5

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

Cat. No. B1382777
CAS RN: 1400999-64-5
M. Wt: 221.12 g/mol
InChI Key: OOSVHHMQHBYZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride” likely contains a phenylamine (aniline) group and a cyclopropyl group, both attached to an amino group. The “dihydrochloride” indicates that it is a salt with two chloride ions for each molecule of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenylamine and cyclopropyl groups attached to the same nitrogen atom. The presence of the dihydrochloride indicates that the compound forms a salt, likely due to the protonation of the nitrogen atom in the amino group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group might participate in nucleophilic substitution or addition reactions. The cyclopropyl group, being a strained ring, could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. As an amine, this compound would be expected to form hydrogen bonds, which could influence its solubility and boiling point .

Scientific Research Applications

Agricultural Biotechnology

Rhizobacteria Enhancement: This compound has been studied for its role in the production of auxins by rhizobacteria, which are beneficial bacteria that live in the soil near plant roots. The presence of 1-amino-cyclopropane-1-carboxylic acid deaminase in these bacteria, along with the production of auxins, can decrease amino acid concentrations in the rhizosphere. This leads to improved growth and yield of crops like potatoes, even under water-limited conditions .

Organic Synthesis

Cyclopropane Synthesis: In organic chemistry, cyclopropane rings are a common motif. The compound can be used in the synthesis of cyclopropane derivatives through various reactions, such as the Corey-Chaykovsky Reaction or the Simmons-Smith Reaction . These methods are crucial for creating pharmaceuticals and complex organic molecules .

properties

IUPAC Name

4-(1-aminocyclopropyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSVHHMQHBYZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

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